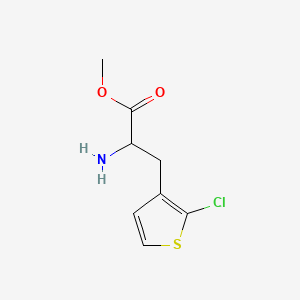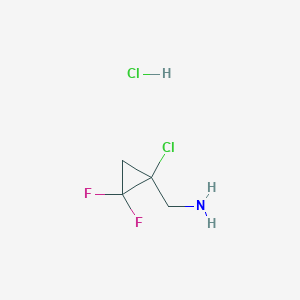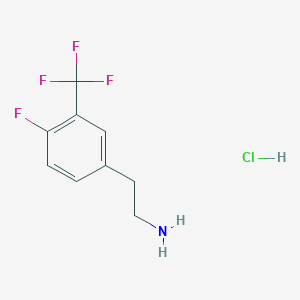![molecular formula C7H14N4O B13526777 2-Methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B13526777.png)
2-Methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,2,4,8-tetraazaspiro[45]decan-3-one is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one can be achieved through a multicomponent reaction involving 1-methylpiperidin-4-one, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, and thiosemicarbazide. This reaction is typically carried out under microwave irradiation, which significantly reduces reaction time and increases yield compared to conventional methods .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the use of microwave-assisted synthesis suggests potential for scalability. The efficiency and high yield of this method make it a promising candidate for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Nucleophilic substitution reactions are common, where different substituents can be introduced into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-Methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one has several applications in scientific research:
Medicinal Chemistry: This compound is explored for its potential as an antibacterial and antimycobacterial agent.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: The spirocyclic structure imparts unique physical properties, making it useful in the development of new materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial DNA gyrase, which is crucial for bacterial DNA replication . This inhibition disrupts bacterial cell division, leading to its antibacterial effects.
Comparación Con Compuestos Similares
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: This compound is structurally similar and has been studied for its selective TYK2/JAK1 inhibitory activity.
8-Methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine: Another spirocyclic compound with potential antibacterial properties.
Uniqueness
2-Methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one stands out due to its specific spirocyclic structure and the presence of multiple nitrogen atoms, which contribute to its unique chemical reactivity and biological activity. Its efficient synthesis via microwave-assisted methods also highlights its potential for industrial applications.
Propiedades
Fórmula molecular |
C7H14N4O |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
2-methyl-1,2,4,8-tetrazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C7H14N4O/c1-11-6(12)9-7(10-11)2-4-8-5-3-7/h8,10H,2-5H2,1H3,(H,9,12) |
Clave InChI |
WDBUYVNPVTYVQD-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)NC2(N1)CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


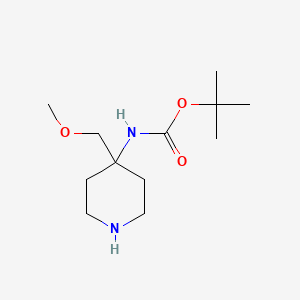

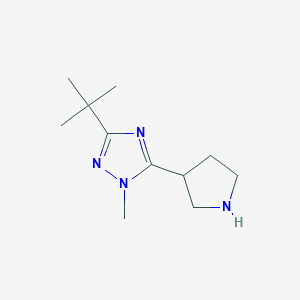
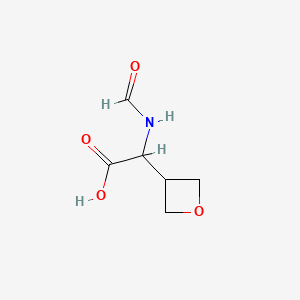
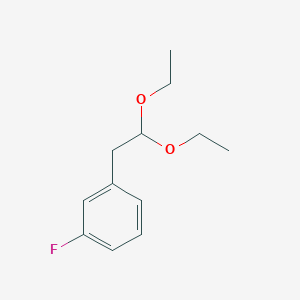

![1-{[(tert-butoxy)carbonyl]amino}spiro[3.5]nonane-7-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13526733.png)
![2-Amino-7-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13526748.png)
